molecular formula C23H32O4 B12294087 (17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate

Cat. No.: B12294087
M. Wt: 372.5 g/mol
InChI Key: PRZIFAMBDFWLSI-UHFFFAOYSA-N
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Description

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate, also known as Estradiol valerate, is a synthetic estrogen. It is widely used in hormone replacement therapy and other medical applications. This compound is a derivative of estradiol, a naturally occurring estrogen, and is designed to provide a longer duration of action compared to estradiol itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate typically involves the esterification of estradiol with valeric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include estrone valerate (from oxidation) and estradiol (from reduction). Substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry and for studying estrogenic activity.

    Biology: Employed in studies related to hormone regulation and reproductive biology.

    Medicine: Widely used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.

    Industry: Utilized in the formulation of various pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which has a shorter duration of action.

    Estrone Valerate: Another esterified form of estrone with similar applications.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate is unique due to its longer duration of action compared to estradiol. This makes it particularly useful in hormone replacement therapy, where sustained estrogenic activity is desired .

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate

InChI

InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3

InChI Key

PRZIFAMBDFWLSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C

Origin of Product

United States

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